4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
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Overview
Description
4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound belonging to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- 4-(4-Bromophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- 4-(4-Methylphenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
Uniqueness
What sets 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability .
Properties
CAS No. |
56767-25-0 |
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Molecular Formula |
C24H19ClN2O |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-ethyl-3-phenylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C24H19ClN2O/c1-2-27-23-19-10-6-7-11-20(19)24(28,17-12-14-18(25)15-13-17)21(23)22(26-27)16-8-4-3-5-9-16/h3-15,28H,2H2,1H3 |
InChI Key |
QAHCLERKQTYGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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